molecular formula C16H18N4O2S B2716720 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2320537-40-2

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2716720
CAS No.: 2320537-40-2
M. Wt: 330.41
InChI Key: OWPRBLCSAQNUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile is a chemical compound of interest in medicinal chemistry and biochemical research, incorporating a pyrazole-sulfonamide pharmacophore. This structural motif is recognized for its diverse biological activities and is frequently explored in the development of novel therapeutic agents . Pyrazole-sulfonamide hybrids are investigated for their antiproliferative activity and potential in cancer research, as demonstrated by studies on similar derivatives showing efficacy in in vitro models . The molecular architecture of this compound, which combines a benzonitrile group with a piperidine-linked methylpyrazole via a sulfonyl bridge, is commonly employed in the synthesis of targeted protein kinase inhibitors . For instance, analogous structures are found in compounds that function as inhibitors of significant signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in various cancers . This reagent is intended for research applications as a building block or intermediate in organic synthesis and drug discovery efforts. The product is provided for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-19-11-15(10-18-19)14-3-2-8-20(12-14)23(21,22)16-6-4-13(9-17)5-7-16/h4-7,10-11,14H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPRBLCSAQNUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the piperidine nitrogen, followed by the introduction of the methylpyrazole group through a nucleophilic substitution reaction. The sulfonylbenzonitrile moiety is then introduced via a sulfonylation reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compound 1: 3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Core Structure : Piperidine substituted with a trifluoromethyl group (4-position) and a fused imidazo-pyrrolo-pyrazine heterocycle (3-position).
  • Trifluoromethyl: Enhances lipophilicity and metabolic stability.
  • Key Distinction : The imidazo-pyrrolo-pyrazine system is a larger, planar aromatic system compared to the methylpyrazole in the target compound, likely influencing π-π stacking interactions with biological targets.

Compound 2: 3-((3S,4S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Stereochemistry : The (3S,4S) configuration contrasts with the (3R,4R) enantiomer in Compound 1, which may result in divergent binding affinities or pharmacokinetic properties.

Table 1: Comparative Structural Analysis

Feature This compound Compound 1 (EP Patent) Compound 2 (EP Patent)
Piperidine Substituents 3-(1-Methylpyrazol-4-yl), 1-sulfonylbenzonitrile 3-(imidazo-pyrrolo-pyrazine), 4-CF₃, 1-(3-oxo-propanenitrile) Same as Compound 1, (3S,4S) configuration
Aromatic System Pyrazole (monocyclic) Imidazo-pyrrolo-pyrazine (tricyclic) Identical to Compound 1
Electrophilic Groups Sulfonylbenzonitrile 3-Oxo-propanenitrile 3-Oxo-propanenitrile
Lipophilicity Modifiers Methyl group (pyrazole) Trifluoromethyl Trifluoromethyl

Hypothesized Pharmacological Implications

  • Target Selectivity : The sulfonylbenzonitrile group in the target compound may favor interactions with kinases or enzymes requiring polar interactions, whereas the oxo-propanenitrile in the patent compounds could engage in covalent binding or alternative hydrogen-bond networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.